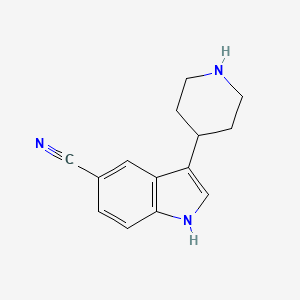
3-Piperidin-4-yl-1H-indole-5-carbonitrile
Vue d'ensemble
Description
3-Piperidin-4-yl-1H-indole-5-carbonitrile is a heterocyclic compound that features both an indole and a piperidine ring. The indole ring is a common structural motif in many natural products and pharmaceuticals, known for its diverse biological activities. The piperidine ring, on the other hand, is a saturated six-membered ring containing nitrogen, which is often found in alkaloids and synthetic drugs. The combination of these two rings in this compound makes it a compound of interest in medicinal chemistry and drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidin-4-yl-1H-indole-5-carbonitrile typically involves the construction of the indole ring followed by the introduction of the piperidine moiety. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. The piperidine ring can then be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole intermediate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors for the Fischer indole synthesis, allowing for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can streamline the process, reducing the need for manual intervention and increasing reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
3-Piperidin-4-yl-1H-indole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Primary amines.
Substitution: Halogenated or sulfonylated indole derivatives.
Applications De Recherche Scientifique
3-Piperidin-4-yl-1H-indole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including neurological disorders and cancers.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of 3-Piperidin-4-yl-1H-indole-5-carbonitrile depends on its specific biological target. In general, the indole ring can interact with various biological receptors, enzymes, and proteins, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its target. The nitrile group can participate in hydrogen bonding and other interactions, further stabilizing the compound-receptor complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Piperidin-4-yl-1H-indole-5-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
3-Piperidin-4-yl-1H-indole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-Piperidin-4-yl-1H-indole-5-methyl: Similar structure but with a methyl group instead of a nitrile group.
Uniqueness
3-Piperidin-4-yl-1H-indole-5-carbonitrile is unique due to the presence of the nitrile group, which can participate in specific interactions that other similar compounds cannot. This can lead to different biological activities and properties, making it a valuable compound for drug discovery and development.
Propriétés
Formule moléculaire |
C14H15N3 |
|---|---|
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
3-piperidin-4-yl-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C14H15N3/c15-8-10-1-2-14-12(7-10)13(9-17-14)11-3-5-16-6-4-11/h1-2,7,9,11,16-17H,3-6H2 |
Clé InChI |
FKYYQTPGCWRMGM-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=CNC3=C2C=C(C=C3)C#N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


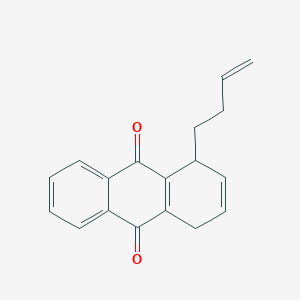
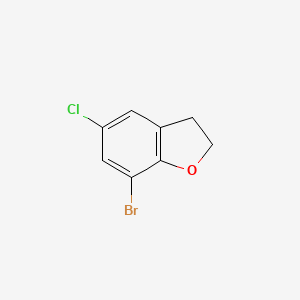
![Methyl 3'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate](/img/structure/B8643784.png)
![Dimethyl [2-(4-methylphenyl)-2-oxoethyl]phosphonate](/img/structure/B8643788.png)
![3-[(3-Nitro-2-pyridinyl)amino]propanoic acid ethyl ester](/img/structure/B8643804.png)
![3-[(Butan-2-yl)sulfanyl]propanenitrile](/img/structure/B8643809.png)
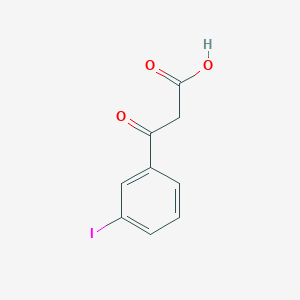

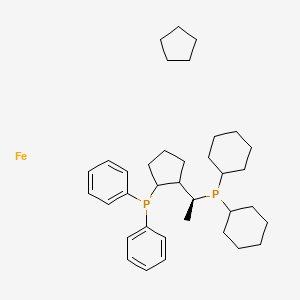
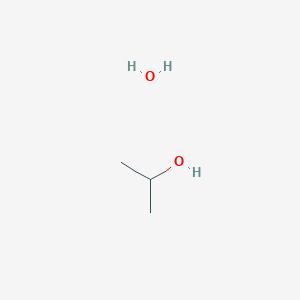

![Methyl 5-((tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B8643838.png)

